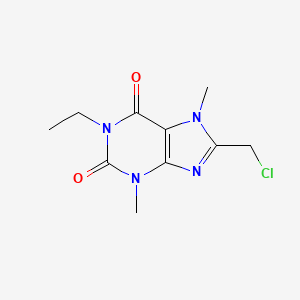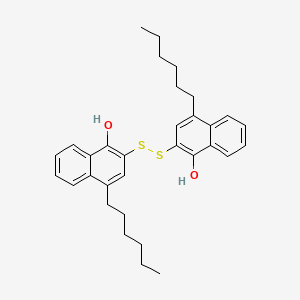
2,2'-Disulfanediylbis(4-hexylnaphthalen-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a disulfide bridge linking two naphthalen-1-ol units, each substituted with a hexyl group. The presence of the disulfide bridge and the naphthalen-1-ol units contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) typically involves the reaction of 4-hexylnaphthalen-1-ol with a disulfide-forming reagent. One common method is the use of Lawesson’s reagent, which facilitates the formation of the disulfide bridge under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
While specific industrial production methods for 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl groups on the naphthalen-1-ol units can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers, depending on the reagents used.
科学的研究の応用
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying disulfide chemistry.
Biology: Investigated for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as a component in controlled release formulations.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of 2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) primarily involves its disulfide bridge. The disulfide bond can undergo reversible cleavage and formation, making it a useful tool for studying redox processes. In biological systems, the compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds .
類似化合物との比較
Similar Compounds
2,2’-Disulfanediylbis(4-nitrophenol): Similar disulfide bridge but different substituents on the aromatic rings.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Features a disulfide bridge with benzamide substituents.
Uniqueness
2,2’-Disulfanediylbis(4-hexylnaphthalen-1-ol) is unique due to its specific combination of a disulfide bridge and hexylnaphthalen-1-ol units. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
61351-13-1 |
|---|---|
分子式 |
C32H38O2S2 |
分子量 |
518.8 g/mol |
IUPAC名 |
4-hexyl-2-[(4-hexyl-1-hydroxynaphthalen-2-yl)disulfanyl]naphthalen-1-ol |
InChI |
InChI=1S/C32H38O2S2/c1-3-5-7-9-15-23-21-29(31(33)27-19-13-11-17-25(23)27)35-36-30-22-24(16-10-8-6-4-2)26-18-12-14-20-28(26)32(30)34/h11-14,17-22,33-34H,3-10,15-16H2,1-2H3 |
InChIキー |
YMWOCCSPSOEKSY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C2=CC=CC=C21)O)SSC3=C(C4=CC=CC=C4C(=C3)CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

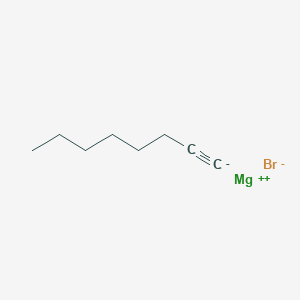
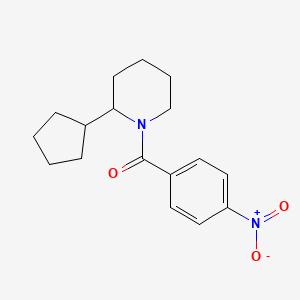
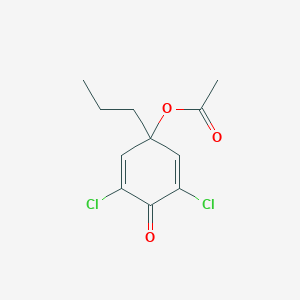
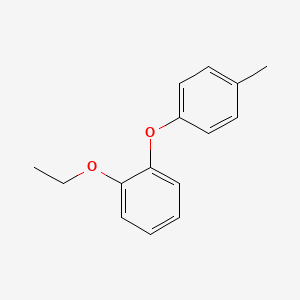
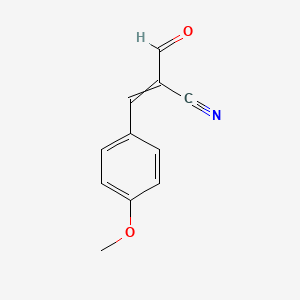
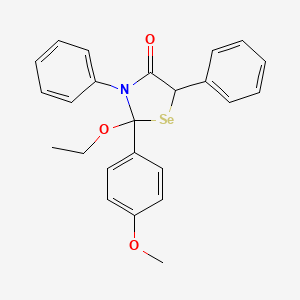
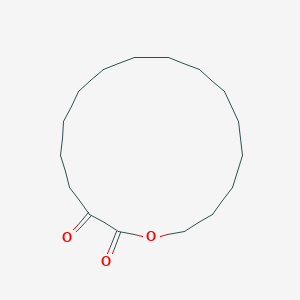
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
![(4S)-4-[(3,5-Dimethylphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14585313.png)
